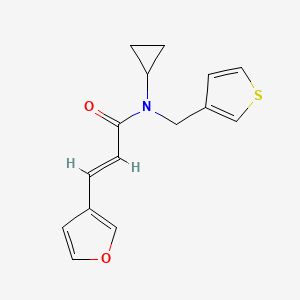

(E)-N-环丙基-3-(呋喃-3-基)-N-(噻吩-3-基甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-cyclopropyl-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

科学研究应用

环化条件下的转化

类似化合物在 Camps 环化条件下的转化已得到广泛研究。例如,N-(2-酰基芳基)苯甲酰胺及其类似物经过 Camps 环化形成喹啉-4(1H)-酮,产率高。该过程突出了该化合物在合成有机化学中的潜力,特别是在具有各种应用(包括制药和材料科学)的杂环化合物的合成中 (S. S. Mochalov 等,2016)。

抑制 SARS 冠状病毒解旋酶

一种与所讨论化合物密切相关的新型化学化合物已被发现可以抑制 SARS 冠状病毒解旋酶的酶活性。这突出了其作为抗病毒剂的潜力,为进一步研究其在治疗病毒感染中的应用奠定了基础 (Jin-Moo Lee 等,2017)。

绿色有机化学合成

使用微波辐射和丝状真菌进行烯还原,对类似化合物(如 E-2-氰基-3(呋喃-2-基)丙烯酰胺)进行绿色合成研究,证明了该化合物与可持续化学实践的相关性。这种方法不仅提供了一种环保的合成方法,而且还为生产生物活性分子开辟了新途径 (D. E. Jimenez 等,2019)。

热致污染物分析

该化合物及其衍生物与研究食品中的热致污染物(如丙烯酰胺、呋喃和氯丙醇)的分析相关。了解这些污染物的形成和缓解对于食品安全和公共卫生至关重要 (T. Wenzl 等,2007)。

巯基甲基衍生物的环化

对结构相关的烷基 E-3-(呋喃基)-3-(二乙氧基磷酰基)丙烯酸酯的巯基甲基衍生物的环化研究表明了该化合物在复杂杂环结构合成中的用途。此类研究有助于开发新材料和药物 (L. M. Pevzner, 2021)。

作用机制

Target of Action

Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that plays a specific role in melanogenesis .

Mode of Action

Similar compounds have been found to inhibit tyrosinase activity . They can bind to the catalytic and allosteric sites of tyrosinase to inhibit enzyme activity .

Biochemical Pathways

Similar compounds have been found to inhibit melanogenesis . Melanogenesis is a process that leads to the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone .

Result of Action

Similar compounds have been found to attenuate melanin synthesis and cellular tyrosinase activity . They also decreased tyrosinase expressions in B16F10 cells .

属性

IUPAC Name |

(E)-N-cyclopropyl-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-15(4-1-12-5-7-18-10-12)16(14-2-3-14)9-13-6-8-19-11-13/h1,4-8,10-11,14H,2-3,9H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLBUMHXIUSSC-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)